molecular formula C17H15NOS B14746966 N-prop-2-enyl-9H-thioxanthene-9-carboxamide CAS No. 5031-24-3

N-prop-2-enyl-9H-thioxanthene-9-carboxamide

Katalognummer: B14746966
CAS-Nummer: 5031-24-3
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: XABVZJZBSKNSIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-prop-2-enyl-9H-thioxanthene-9-carboxamide is a chemical compound with a unique structure that includes a thioxanthene core. Thioxanthenes are known for their diverse applications in various fields, including organic electronics and medicinal chemistry .

Vorbereitungsmethoden

The synthesis of N-prop-2-enyl-9H-thioxanthene-9-carboxamide typically involves several steps. One common method includes the Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions . These reactions are known for their efficiency in forming carbon-nitrogen and carbon-carbon bonds, which are crucial for constructing the thioxanthene core.

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

N-prop-2-enyl-9H-thioxanthene-9-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-prop-2-enyl-9H-thioxanthene-9-carboxamide has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

N-prop-2-enyl-9H-thioxanthene-9-carboxamide can be compared with other thioxanthene derivatives, such as 9,9-diphenyl-9H-thioxanthene. While both compounds share a thioxanthene core, their functional groups and applications may differ. For instance, 9,9-diphenyl-9H-thioxanthene derivatives are often used in OLEDs due to their excellent photophysical properties .

Similar compounds include:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

5031-24-3

Molekularformel

C17H15NOS

Molekulargewicht

281.4 g/mol

IUPAC-Name

N-prop-2-enyl-9H-thioxanthene-9-carboxamide

InChI

InChI=1S/C17H15NOS/c1-2-11-18-17(19)16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h2-10,16H,1,11H2,(H,18,19)

InChI-Schlüssel

XABVZJZBSKNSIV-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=O)C1C2=CC=CC=C2SC3=CC=CC=C13

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.